molecular formula C22H14N4O2S B2733208 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 865287-43-0

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2733208
CAS No.: 865287-43-0
M. Wt: 398.44
InChI Key: LTRWOPHBDJBIBD-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H14N4O2S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Potential

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives have been explored for their potential in antimicrobial and antifungal applications. A series of compounds, synthesized and screened for in vitro activities, showed promising results against various bacterial and fungal species. These compounds were characterized through various spectroscopic methods, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Pyrolytic Transformations for Chemical Synthesis

Research into the pyrolysis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives has revealed a method for the formation of various compounds, including carbon dioxide, hydrogen sulfide, and benzonitrile, among others. This study provides insights into the mechanisms of chemical transformations and the potential for synthesizing novel compounds (Atalla, Bakhite, Hussein, & El-Deans, 1996).

Anticancer Activity

The anticancer evaluation of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives has been conducted, with some compounds showing moderate to excellent activity against various cancer cell lines. This research points to the potential of these compounds in developing new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimycobacterial Agents

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, related structurally to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide, have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis, indicating their potential as antitubercular agents. This study adds to the growing body of evidence supporting the role of quinoline derivatives in antimycobacterial therapy (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2S/c27-20(24-22-26-25-21(28-22)14-7-2-1-3-8-14)16-13-18(19-11-6-12-29-19)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRWOPHBDJBIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.